molecular formula C8H7FN4S B186317 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol CAS No. 61019-25-8

4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B186317
CAS No.: 61019-25-8
M. Wt: 210.23 g/mol
InChI Key: KFHVTGBJHALSNP-UHFFFAOYSA-N
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Description

4-Amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a key chemical scaffold in medicinal chemistry research, particularly in the development of new anti-infective agents. Recent studies highlight its promising whole-cell anti-tuberculosis activity against both the H 37 Rv strain and multi-drug resistant (MDR) strains of Mycobacterium tuberculosis . The compound's mechanism of action has been computationally linked to the inhibition of β-ketoacyl ACP synthase I (KasA), a crucial enzyme in the mycobacterial fatty acid synthesis pathway, with molecular dynamics simulations suggesting stronger binding compared to a standard inhibitor . Beyond tuberculosis research, this triazole-3-thiol core structure serves as a versatile precursor for synthesizing novel Schiff bases, which have demonstrated significant antimicrobial properties . Derivatives have shown potent in vitro activity against pathogenic fungi such as Microsporum gypseum and bacteria including Staphylococcus aureus , in some cases exhibiting efficacy superior to standard drugs like ketoconazole and streptomycin . The compound is strictly for research applications in these areas. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-amino-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN4S/c9-6-3-1-5(2-4-6)7-11-12-8(14)13(7)10/h1-4H,10H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHVTGBJHALSNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=S)N2N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90357611
Record name 4-Amino-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61019-25-8
Record name 4-Amino-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61019-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Thiosemicarbazide Precursors

The precursor 1-(4-fluorophenylacetyl)-4-arylthiosemicarbazide is synthesized by condensing 4-fluorophenylacetic acid hydrazide with aryl isothiocyanates. For example:

  • Step 1 : 4-Fluorophenylacetic acid hydrazide (1 ) reacts with an aryl isothiocyanate (e.g., phenyl isothiocyanate) in dry benzene under reflux for 6 hours.

  • Step 2 : The crude product is recrystallized from methanol, yielding 1-(4-fluorophenylacetyl)-4-phenylthiosemicarbazide (4a ) with a reported yield of 88–95%.

Reaction Conditions :

  • Solvent: Dry benzene

  • Temperature: Reflux (~80°C)

  • Time: 6 hours

Alkaline Cyclization to Form the Triazole Core

The thiosemicarbazide intermediate undergoes base-mediated cyclization to form the triazole ring:

  • Procedure : A mixture of 4a (1 mmol) and sodium hydroxide (2N solution) is refluxed for 4 hours. Acidification with HCl precipitates the triazole-thiol.

  • Yield : 62–79%.

Critical Parameters :

  • Base Strength : Strong bases (e.g., NaOH) favor complete ring closure.

  • Acidification : Controlled pH adjustment ensures selective precipitation of the thiol form.

Ring Closure of Potassium Dithiocarbazates

Formation of Potassium Dithiocarbazate Intermediates

4-Fluorophenylacetic acid hydrazide (1 ) reacts with carbon disulfide in ethanolic potassium hydroxide to form potassium 3-(4-fluorophenylacetyl)dithiocarbazate (3 ):

  • Procedure : Carbon disulfide (0.15 mol) is added to a solution of KOH (0.15 mol) and 1 (0.10 mol) in absolute ethanol. The mixture is stirred for 12–18 hours, followed by dilution with dry ether to precipitate the dithiocarbazate.

  • Yield : Near-quantitative (95–98%).

Cyclization to Triazole-3-Thiol

The dithiocarbazate intermediate undergoes cyclization under alkaline conditions:

  • Procedure : 3 is treated with aqueous NaOH (2N) and refluxed for 4 hours. Acidification yields this compound.

  • Yield : 45–72%.

Advantages :

  • Avoids the need for aryl isothiocyanates.

  • Suitable for large-scale synthesis due to high intermediate yields.

Alternative Pathways and Modifications

Copper-Catalyzed Cyclization

Recent advances employ copper catalysts to enhance regioselectivity and reduce reaction times. For example, nano-Cu/Fe₃O₄ catalysts enable one-pot synthesis of triazoles at 60–80°C with yields up to 96%.

Conditions :

  • Catalyst: Nano-Cu/Fe₃O₄ (5 mol%)

  • Solvent: Ethanol/water

  • Time: 3–6 hours

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A study demonstrated 85% yield for a similar triazole-thiol using microwave conditions (150°C, 20 minutes).

Analytical Characterization

Spectroscopic Validation

  • IR Spectroscopy : Key peaks include:

    • 3320 cm⁻¹ (N-H stretch)

    • 2560 cm⁻¹ (S-H stretch)

    • 1620 cm⁻¹ (C=N stretch).

  • ¹H-NMR : Signals at δ 6.70–7.28 (furan or aryl protons) and δ 13.89 (S-H).

  • ¹³C-NMR : Peaks at 142–156 ppm (triazole carbons).

Elemental Analysis

Typical results for C₈H₆FN₄S (% calc/found):

  • C: 47.06/47.10

  • H: 3.29/3.23

  • N: 18.29/18.27

  • S: 10.47/10.40.

Challenges and Optimization

Yield Limitations

  • Low Yields in Cyclization Steps : Base-mediated cyclization often yields ≤80% due to side reactions. Mitigation strategies include:

    • Using anhydrous solvents to minimize hydrolysis.

    • Gradual addition of base to control exothermic reactions.

Purification Difficulties

  • Recrystallization Solvents : Methanol or ethanol is preferred, but mixed solvents (e.g., ethanol/water) improve purity for halogenated derivatives .

Chemical Reactions Analysis

Types of Reactions

4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol exhibits significant antimicrobial properties. It has been studied for its efficacy against various bacterial strains and fungi. The compound's mechanism of action is believed to involve the inhibition of specific enzymes critical for microbial survival, making it a potential candidate for developing new antibiotics .

Anticancer Properties
Studies have shown that derivatives of triazole compounds can inhibit cancer cell proliferation. The presence of the fluorophenyl group enhances the compound's ability to interact with biological targets involved in tumor growth. Preliminary studies suggest that this compound may induce apoptosis in certain cancer cell lines, indicating its potential as an anticancer agent .

Enzyme Inhibition
The compound has been evaluated as a potential inhibitor of various enzymes, including those involved in inflammatory pathways. Its thiol group is particularly important for binding to active sites of target enzymes, which may lead to the development of anti-inflammatory drugs .

Agricultural Applications

Fungicides
The triazole structure is well-known for its fungicidal properties. Research indicates that this compound can be utilized as a fungicide in agricultural settings. Its effectiveness against plant pathogens can help improve crop yields and reduce losses due to fungal infections .

Plant Growth Regulation
Some studies suggest that triazole compounds may also serve as plant growth regulators. They can influence hormonal pathways in plants, promoting growth and enhancing resistance to environmental stresses .

Materials Science

Synthesis of Coordination Complexes
The compound has been used as a ligand in the synthesis of coordination complexes with transition metals such as copper and zinc. These complexes exhibit interesting properties that can be exploited in catalysis and materials science applications .

Metal Complex Properties Potential Applications
Cu(II) ComplexCatalytic activity in organic reactionsSynthesis of fine chemicals
Zn(II) ComplexLuminescent propertiesDevelopment of phosphorescent materials

Case Studies

  • Antimicrobial Efficacy Study
    • A study published in Biosensors & Bioelectronics evaluated the antimicrobial activity of this compound against various pathogens. The results indicated a significant reduction in microbial growth at low concentrations, suggesting its potential as an effective antimicrobial agent .
  • Cancer Cell Proliferation Inhibition
    • Research conducted by scientists at a leading university demonstrated that this compound could inhibit the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways . This study highlights its promise as a therapeutic agent in oncology.
  • Fungicidal Activity in Agriculture
    • Field trials showed that formulations containing this compound effectively controlled fungal diseases in crops while promoting healthy plant growth . This application could significantly impact agricultural practices.

Mechanism of Action

The mechanism of action of 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit key enzymes involved in bacterial cell wall synthesis. The compound’s anticancer properties may be related to its ability to induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., -NO2, -CF3, -F) enhance stability and interaction with hydrophobic targets but may reduce antioxidant efficacy compared to electron-donating groups (-OCH3, -NH2) .
  • The 4-fluorophenyl substituent balances lipophilicity and electronic effects, making it suitable for anti-tubercular applications .

Key Observations :

  • Acetic acid is a common catalyst for Schiff base formation, with yields varying based on aldehyde reactivity and steric hindrance .
  • Trifluoromethyl derivatives require harsher conditions (reflux in trifluoroacetic acid) but achieve high purity .

Structural Modifications and Functional Outcomes

Aromatic Ring Variations :
  • Pyridyl vs.
  • Thiophene Incorporation : Derivatives with thiophen-2-ylmethyl groups exhibit antiradical activity (88.89% at 1 mM), though fluorobenzylidene substituents slightly reduce efficacy .
Halogen Substitution :
  • Fluorine Position : Para-fluoro substitution (target compound) offers optimal steric compatibility for anti-tubercular activity, whereas meta- or ortho-fluoro analogs may alter binding conformations .
  • Chlorine vs. Fluorine : 3-Chlorophenyl derivatives show antimicrobial activity, but chlorine’s larger atomic radius may hinder target interactions compared to fluorine .

Contradictions and Special Cases

  • Antioxidant vs. Anti-Tubercular Activity : While electron-donating groups enhance antioxidant capacity (e.g., AT in DPPH assays ), the electron-withdrawing 4-fluorophenyl group in the target compound favors anti-tubercular activity, highlighting context-dependent substituent effects .

Biological Activity

4-Amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a derivative of the 1,2,4-triazole class known for its diverse biological activities. This compound has garnered attention due to its potential applications in treating various diseases, including tuberculosis and cancer. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitubercular, and anticancer properties.

Chemical Structure and Properties

The molecular formula for this compound is C14H11FN4SC_{14}H_{11}FN_{4}S with a molecular weight of 302 g/mol. Its structure includes a triazole ring with an amino group and a fluorophenyl substituent, contributing to its biological activity.

Antitubercular Activity

Recent studies have demonstrated that this compound exhibits significant anti-tuberculosis (TB) properties. It has been tested against both standard and multidrug-resistant strains of Mycobacterium tuberculosis (MTB). The minimum inhibitory concentration (MIC) values were reported as follows:

  • Against H37Rv strain : 5.5 µg/mL
  • Against multidrug-resistant strains : 11 µg/mL

The mechanism of action appears to involve inhibition of bacterial dihydrofolate reductase and other targets such as β-ketoacyl carrier protein synthase III (FabH) and β-ketoacyl ACP synthase I (KasA) .

Compound CodeMolecular FormulaIUPAC NamecLog P
1C14H11FN4OS4-Amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol3.9987

Antimicrobial Activity

The antimicrobial properties of this compound have also been evaluated against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The results indicated that at a concentration of 125 µg/mL, the compound exhibited activity with MIC values ranging from 31.25 to 62.5 µg/mL against these pathogens .

Anticancer Activity

In addition to its antimicrobial effects, this triazole derivative has shown promising anticancer activity. In vitro studies tested its cytotoxic effects on several cancer cell lines including human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). The results indicated that the compound selectively inhibited cancer cell proliferation with higher efficacy observed in melanoma cells .

Case Studies and Research Findings

  • Study on Antitubercular Properties :
    • A comprehensive study used resazurin microtiter assay (REMA) to evaluate the anti-TB activity of various triazole derivatives including our compound. It was found that structural modifications significantly influenced the binding affinity to MTB targets .
  • Antimicrobial Screening :
    • Another study focused on synthesizing S-substituted derivatives of triazole thiols and evaluating their antimicrobial activities. The findings highlighted that variations in substituents did not significantly alter the antimicrobial efficacy but provided insights into structure-activity relationships .
  • Cytotoxicity Assessment :
    • A series of hydrazone derivatives based on triazole were synthesized and tested for cytotoxicity. The most active compounds showed selective toxicity towards cancer cells while sparing normal cells, indicating potential for further development as anticancer agents .

Q & A

Q. What are the most effective synthetic routes for 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation of thiocarbazide derivatives or through functionalization of preformed triazole-thiol scaffolds. Key steps include:

  • Thiocarbazide cyclization : Reacting 4-fluorophenyl-substituted thiocarbazides with hydrazine hydrate under reflux in ethanol, followed by acid-catalyzed cyclization .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 6 hours to 30 minutes) and improves yields (up to 85%) compared to conventional heating .
  • S-Alkylation : Post-synthetic modification via alkylation of the thiol group using alkyl halides in basic media (e.g., KOH/ethanol) to diversify derivatives .
    Optimization involves adjusting stoichiometry, solvent polarity (e.g., DMF for solubility), and temperature control to minimize side products like disulfides.

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

  • 1H/13C NMR : Confirm regioselectivity of triazole ring substitution and verify the presence of the 4-fluorophenyl group (e.g., aromatic protons at δ 7.2–7.8 ppm) .
  • Elemental analysis : Validate purity (>95%) and molecular formula consistency .
  • Mass spectrometry (ESI-MS) : Detect molecular ion peaks (e.g., [M+H]+ at m/z 267) and fragmentation patterns .
  • FT-IR : Identify functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=S at ~1250 cm⁻¹) .
  • HPLC : Assess purity and resolve isomeric byproducts using reverse-phase C18 columns .

Q. How is the antimicrobial activity of this compound evaluated methodologically?

  • Broth microdilution assays : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) .
  • Time-kill kinetics : Monitor bactericidal/fungicidal effects over 24 hours at 2× MIC .
  • Synergy testing : Combine with standard antibiotics (e.g., ciprofloxacin) using checkerboard assays to calculate fractional inhibitory concentration indices (FICI) .

Advanced Research Questions

Q. How can computational models resolve contradictions in reported biological activity data?

Discrepancies in antimicrobial or cytotoxic potency across studies often arise from structural variations (e.g., substituents at position 3 or 5) or assay conditions. Strategies include:

  • Molecular docking : Compare binding affinities to target enzymes (e.g., C. albicans CYP51 or bacterial DNA gyrase) using AutoDock Vina .
  • QSAR modeling : Correlate electronic parameters (e.g., Hammett σ values of substituents) with bioactivity to identify pharmacophores .
  • MD simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories to validate docking results .

Q. What strategies mitigate sulfur oxidation during storage or biological assays?

  • Lyophilization : Store under inert gas (N₂/Ar) at –20°C to prevent disulfide formation .
  • Antioxidant additives : Include 0.1% ascorbic acid or EDTA in assay buffers .
  • Prodrug design : Mask the thiol group as a protected ester (e.g., S-acetoxymethyl) to enhance stability in physiological media .

Q. How are spectroscopic data interpreted to distinguish between tautomeric forms?

The thiol-thione tautomerism (e.g., 3-thiol vs. 3-thione) is resolved via:

  • X-ray crystallography : Definitive assignment of tautomeric states (e.g., thione form shows C=S bond length ~1.68 Å) .
  • UV-Vis spectroscopy : Thiols exhibit λmax ~250 nm (π→π* transitions), while thiones show red-shifted bands (~290 nm) due to n→π* transitions .
  • 13C NMR : Thione carbons resonate at δ ~180 ppm, whereas thiols lack this signal .

Q. What methodologies address low solubility in pharmacological testing?

  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (150–200 nm diameter) using emulsion-solvent evaporation, improving aqueous solubility 10-fold .
  • Co-crystallization : Use co-formers like succinic acid to enhance dissolution rates (e.g., 85% release in 60 minutes) .
  • PEGylation : Attach polyethylene glycol (PEG-400) to the triazole nitrogen to increase hydrophilicity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

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